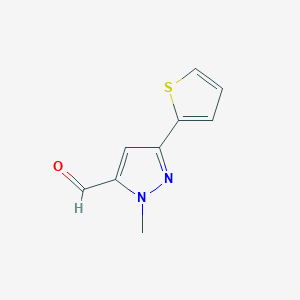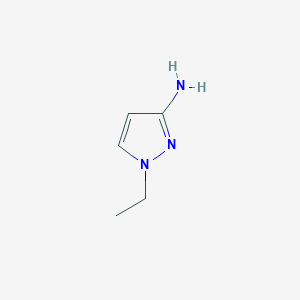
1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde (MTPC) is an organic compound with the molecular formula C7H6O2S. It is a colorless to pale yellow liquid that is insoluble in water and has a faint odor. The compound is a derivative of pyrazole, a type of five-membered heterocyclic aromatic compound. MTPC is synthesized through the condensation of ethyl acetoacetate and thiosemicarbazide in the presence of an acid catalyst. It is used in the synthesis of various pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde and its derivatives have been a focal point in the synthesis and structural analysis of novel compounds. For instance, studies have highlighted the synthesis of various heteroaryl pyrazole derivatives and their subsequent reaction with chitosan to form Schiff bases, which were characterized by spectral analyses and evaluated for antimicrobial activity against various organisms, revealing that the antimicrobial activity is influenced by the type of the Schiff base moiety (Hamed et al., 2020). Similarly, the structural aspects of these compounds have been meticulously studied, providing insights into their crystallographic properties and the orientation of various functional groups, contributing to a deeper understanding of their chemical behavior (Xu & Shi, 2011).
Biological Activities
The derivatives of this compound have been actively researched for their potential biological activities. A notable example is the synthesis of new thiazole and pyrazoline heterocycles from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, which demonstrated significant antimicrobial, anti-inflammatory, and analgesic properties, highlighting the compound's therapeutic potential (Abdel-Wahab et al., 2012).
Material Synthesis and Chemical Properties
The versatility of this compound extends into the realm of material synthesis and exploring its chemical properties. Research has delved into the synthesis of unsymmetrical disubstituted-1,3,4-oxadiazoles and 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles bearing the Thieno[2,3-c]pyrazolo moiety, showcasing the compound's role in forming complex structures with potential applications in various fields (Patil et al., 2014). The compound's ability to form stable structures with specific orientations and interactions has been a subject of interest, contributing to our understanding of its chemical behavior and potential applications in material science and engineering (Yang et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKARRIJZFBGKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594564 |
Source


|
| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879896-48-7 |
Source


|
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-methyl-3-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














